

[9,9'-Bi-9H-fluorene]-9,9'-diol derivatives and analogs

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Compound of Interest

Compound Name: [9,9'-Bi-9H-fluorene]-9,9'-diol

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An In-depth Technical Guide to [9,9'-Bi-9H-fluorene]-9,9'-diol Derivatives and Analogs

For Researchers, Scientists, and Drug Development Professionals

The [9,9'-Bi-9H-fluorene]-9,9'-diol scaffold and its derivatives represent a versatile class of compounds with significant potential across multiple scientific disciplines. Their rigid, co-planar, and electron-rich structure imparts unique photophysical and biological properties. This technical guide provides a comprehensive overview of the synthesis, biological activity, and experimental evaluation of these compounds, tailored for professionals in research and development.

Core Synthesis Strategies

The synthesis of the bifluorenol core and its key derivatives primarily relies on the condensation of fluorenone precursors.[1] Various catalytic systems have been developed to enhance reaction efficiency and selectivity. Furthermore, functionalization at the C9 position and on the aromatic rings allows for the creation of diverse chemical libraries for screening.

Synthesis of 9,9-Bis(4-hydroxyphenyl)fluorene (BHPF)

A prominent analog, BHPF, is synthesized via the condensation of 9-fluorenone and phenol. The use of bifunctional ionic liquids (BFILs) containing both sulfonic acid (–SO3H) and sulfhydryl (–SH) groups has emerged as an efficient and recyclable catalytic system.[2][3]



Synthesis of 9,9-Disubstituted Fluorene Derivatives

The C9 position of the fluorene moiety is a key site for modification, enabling the synthesis of various derivatives. For instance, 9,9-bis(methoxymethyl)fluorene can be prepared from 9,9-fluorenedimethanol, serving as a valuable intermediate and an effective electron donor in Ziegler-Natta catalysis.[4]

Biological and Therapeutic Potential

Fluorene derivatives have demonstrated a wide range of biological activities, with a significant focus on oncology and endocrinology. The rigid scaffold is well-suited for designing molecules that can interact with specific biological targets.

Antitumor Activity

Recent studies have highlighted the potential of fluorene-triazole hybrids as selective cytotoxic agents. These compounds have shown efficacy against various cancer cell lines, particularly acute myeloid leukemia.[5][6]

- Fluorene-Triazole Hybrids: Compounds such as 1-(2-bromophenyl)-4-(9H-fluoren-9-yl)-1H-1,2,3-triazole (LSO258) and 1-(4-bromophenyl)-4-(2-fluoro-9H-fluoren-9-yl)-1H-1,2,3-triazole (LSO272) have exhibited selective cytotoxicity against the MOLM-13 cell line, which is relevant for acute myeloid leukemia.[6]
- Apoptosis Induction: N-aryl-9-oxo-9H-fluorene-1-carboxamides have been identified as
 potent inducers of apoptosis.[7] Mechanistic studies show that these compounds can arrest
 the cell cycle at the G2/M phase, leading to programmed cell death.[7] Certain analogs may
 also exert their effects through tubulin inhibition.[7]

Endocrine Disruption

Fluorene-9-bisphenol (BHPF), used as a substitute for bisphenol A (BPA), has been shown to have endocrine-disrupting effects. It can interfere with steroid hormone synthesis in human adrenocortical carcinoma (H295R) cells.[8][9] This activity is mediated, at least in part, by the AC/cAMP/PKA signaling pathway.[8][9]

Quantitative Data



The following tables summarize key quantitative data for representative [9,9'-Bi-9H-fluorene]-9,9'-diol derivatives and analogs.

Table 1: Cytotoxicity of Fluorene-Triazole Derivatives against Cancer Cell Lines[5][6]

Compound ID	Target Cell Line	IC50 (μM)	Notes	
LSO258	MOLM-13 (Leukemia)	25.5	Selective cytotoxicity observed.	
LSO272	MOLM-13 (Leukemia)	12.5	Contains bromine substituent.	
LSO278	HCT-116 (Colorectal)	23.4	Broad activity.	
MDA-MB-231 (Breast)	34.3			
MOLM-13 (Leukemia)	18.7	_		
Compound 3	U937 (Lymphoma)	6.29	Fluorene-triazole with pentafluorosulfanyl group.[5]	

Table 2: Activity of N-aryl-9-oxo-9H-fluorene-1-carboxamide Derivatives[7]

Compound ID	Target Cell Line	EC50 (µM)	Mechanism
2a	T47D, HCT116, SNU398	Sub-micromolar	G2/M Arrest, Apoptosis Induction
5a	T47D, HCT116, SNU398	0.15 - 0.29	Tubulin Inhibition
5b	T47D, HCT116, SNU398	N/A	Tubulin Inhibition

Table 3: Photophysical Properties of Fluorene Derivatives for OLEDs



Compound	Absorption Max (nm)	Emission Max (nm)	Photoluminesc ence Quantum Yield (PLQY)	Application Note
FMesB-Cz	~260-300	~550 (yellow)	73.6% (neat film)	9-borafluorene derivative for OLEDs.
Derivative 1	366 (in THF)	424 (in THF)	N/A	Symmetrical derivative for blue emission.
Derivative 3	375 (in THF)	430 (in THF)	N/A	Symmetrical derivative for blue emission.

Experimental Protocols

Detailed methodologies are crucial for the synthesis and evaluation of novel compounds. The following protocols provide standardized procedures for key experiments.

Protocol: Synthesis of 9,9-Bis(4-hydroxyphenyl)fluorene (BHPF) using BFIL Catalyst[2]

- Reactant Preparation: In a round-bottom flask, add 9-fluorenone, phenol, and the bifunctional ionic liquid (BFIL) catalyst (e.g., IL 6c). A typical molar ratio is Phenol:9fluorenone:IL = 6:1:0.15.
- Reaction: Heat the mixture to 110 °C with stirring.
- Monitoring: Monitor the reaction progress using High-Performance Liquid Chromatography (HPLC) until the 9-fluorenone is completely converted. The typical reaction time is 4 hours.
- Workup: After the reaction is complete, cool the mixture. The product can be isolated and purified using standard techniques such as recrystallization or column chromatography.



 Analysis: Characterize the final product using NMR and Mass Spectrometry to confirm its structure and purity.

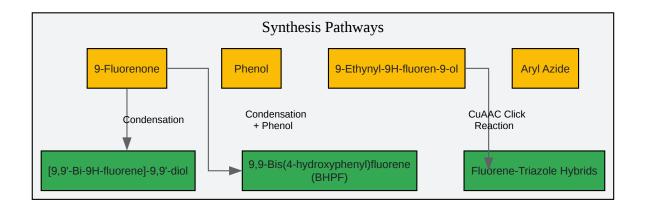
Protocol: In Vitro Cytotoxicity Assessment (MTT Assay) [6]

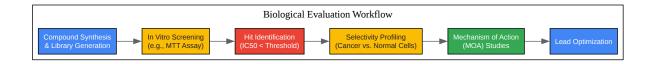
- Cell Seeding: Plate human cancer cells (e.g., MOLM-13, HCT-116) in a 96-well plate at a predetermined density (e.g., 1 x 10⁵ cells/mL) in culture medium. Incubate at 37°C with 5% CO₂.
- Compound Treatment: Prepare serial dilutions of the fluorene derivative test compounds in culture medium. Add the compounds to the wells and incubate for a specified period (e.g., 72 hours). Include vehicle-only controls.
- MTT Addition: Add MTT (3-(4,5-dimethyl-2-thiazolyl)-2,5-diphenyl-2H-tetrazolium bromide) solution to each well and incubate for 3-4 hours. Live cells will metabolize MTT into formazan crystals.
- Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
- Data Acquisition: Measure the absorbance of the solution in each well using a microplate reader at a specific wavelength (e.g., 570 nm).
- Analysis: Calculate the percentage of cell growth inhibition relative to the vehicle control.
 Determine the IC50 value (the concentration that inhibits 50% of cell growth) by plotting a dose-response curve.

Visualized Workflows and Pathways

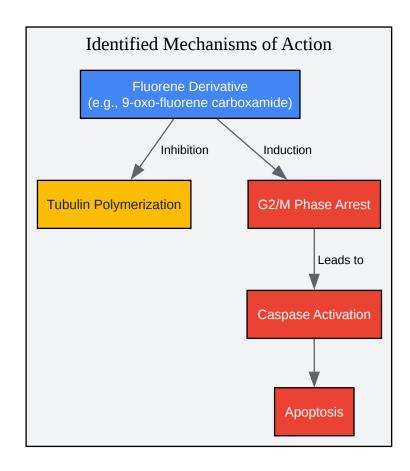
The following diagrams, generated using DOT language, illustrate key processes and mechanisms related to the study of [9,9'-Bi-9H-fluorene]-9,9'-diol derivatives.



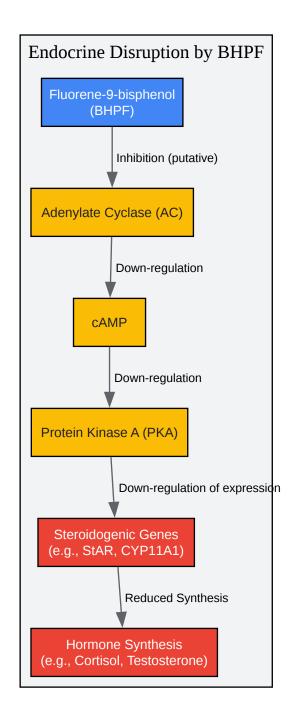












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